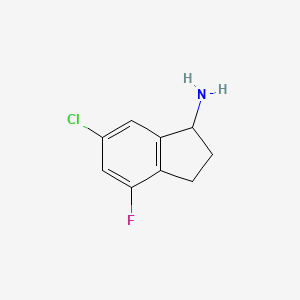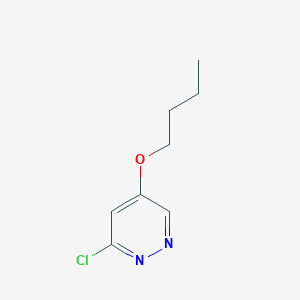
2-Chloro-6,9-dimethyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,9-dimethyl-9H-purine is a chemical compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,9-dimethyl-9H-purine typically involves the chlorination of 6,9-dimethylpurine. One common method includes the reaction of 6,9-dimethylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF) or pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The compound is often produced in facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,9-dimethyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of 2-amino-6,9-dimethyl-9H-purine or 2-alkoxy-6,9-dimethyl-9H-purine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,9-dimethyl-9H-purine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological systems, particularly in nucleotide analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,9-dimethyl-9H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: Another chlorinated purine derivative with similar chemical properties.
2,6-Dichloropurine: A compound with two chlorine atoms, showing different reactivity and applications.
9-Benzyl-2-chloro-6-dimethylamino-9H-purine: A more complex derivative with additional functional groups.
Uniqueness
2-Chloro-6,9-dimethyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl groups at positions 6 and 9, along with the chlorine atom at position 2, make it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
5176-91-0 |
|---|---|
Molekularformel |
C7H7ClN4 |
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
2-chloro-6,9-dimethylpurine |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-6(11-7(8)10-4)12(2)3-9-5/h3H,1-2H3 |
InChI-Schlüssel |
IMESDNKNMQDHLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)Cl)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)

![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)






![2-Fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11908770.png)
